Zoanthenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

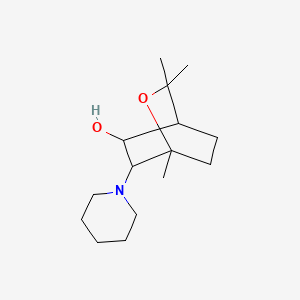

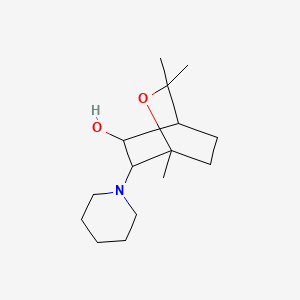

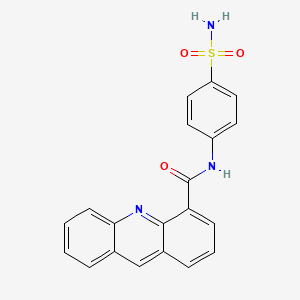

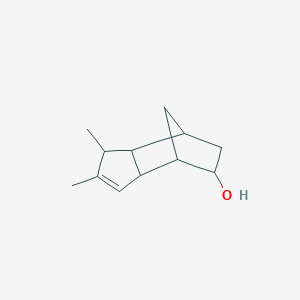

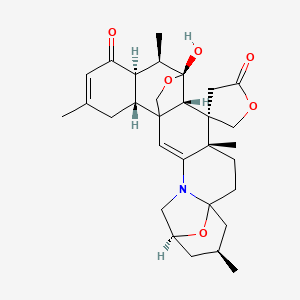

Zoanthenamine is a bioactive marine alkaloid belonging to the zoanthamine family. These compounds are primarily isolated from marine zoantharians, particularly from the genus Zoanthus. This compound features a unique chemical architecture with fused cycles culminating in an unusual azepane ring. This compound, along with other zoanthamine-type alkaloids, has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zoanthenamine involves complex organic reactions. One common method includes the isolation of the compound from marine zoantharians. The aqueous-methanolic fraction is purified by reversed-phase high-performance liquid chromatography using an isocratic method with acetonitrile, water, and acetic acid as the mobile phase . The structures of isolated compounds are elucidated using comprehensive analyses of infrared spectroscopy, mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopic data .

Industrial Production Methods

Industrial production of this compound is not well-documented due to the complexity of its synthesis and the reliance on natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Zoanthenamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The equilibrium between lactone and iminium forms is a notable reaction observed in several zoanthamine natural products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products Formed

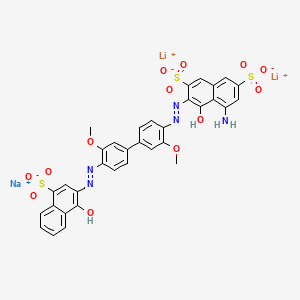

The major products formed from the reactions of this compound include various derivatives such as 3β,14α-dihydroxy-28-deoxythis compound, 7α-hydroxy-28-deoxythis compound, and 3α-hydroxythis compound . These derivatives exhibit unique biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Zoanthenamine and its derivatives have been extensively studied for their pharmacological and biological activities. Some of the notable applications include:

Anti-inflammatory Activity: This compound exhibits significant anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Anti-cancer Activity: Certain derivatives of this compound have shown anti-metastatic activity, indicating their potential use in cancer therapy.

Neuroprotective Effects: This compound has been studied for its neuroprotective effects, particularly in modulating reactive oxygen species and nitric oxide generation in neuronal processes.

Anti-Atopic Dermatitis Activity: Epi-oxyzoanthamine, a derivative of this compound, has demonstrated potential in treating atopic dermatitis by inhibiting cytokine expression and reducing inflammation.

Wirkmechanismus

The mechanism of action of zoanthenamine involves its interaction with various molecular targets and pathways. For instance, epi-oxyzoanthamine inhibits the expression of cytokines in tumor necrosis factor-alpha and interferon-gamma-stimulated human keratinocyte cells. It also reduces the phosphorylation of mitogen-activated protein kinase and the nuclear factor-kappa B signaling pathway . Additionally, this compound derivatives modulate reactive oxygen species and nitric oxide levels, contributing to their neuroprotective and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Zoanthenamine is part of a broader family of zoanthamine alkaloids, which includes compounds such as norzoanthamine, oxyzoanthamine, norzoanthaminone, cyclozoanthamine, epinorzoanthamine, zoanthaminone, and zoaramine . These compounds share a similar chemical architecture but differ in their specific functional groups and biological activities. For example, norzoanthamine has shown potential in treating osteoporosis, while oxyzoanthamine exhibits anti-inflammatory properties . The unique azepane ring structure and diverse biological activities of this compound distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer |

97877-69-5 |

|---|---|

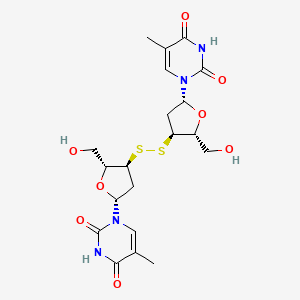

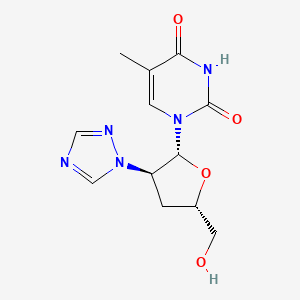

Molekularformel |

C30H39NO6 |

Molekulargewicht |

509.6 g/mol |

IUPAC-Name |

(6S,8S,13S,14R,15S,16R,17R,18R,23R)-16-hydroxy-8,13,17,21-tetramethylspiro[25,26-dioxa-4-azaheptacyclo[14.7.2.16,10.01,15.03,13.04,10.018,23]hexacosa-2,20-diene-14,4'-oxolane]-2',19-dione |

InChI |

InChI=1S/C30H39NO6/c1-16-8-20-24(21(32)9-16)18(3)30(34)25-27(20,14-36-30)11-22-26(4,28(25)12-23(33)35-15-28)5-6-29-10-17(2)7-19(37-29)13-31(22)29/h9,11,17-20,24-25,34H,5-8,10,12-15H2,1-4H3/t17-,18+,19-,20+,24-,25-,26+,27?,28+,29?,30+/m0/s1 |

InChI-Schlüssel |

ACDRDEOVULSAPQ-NUMHYOOVSA-N |

Isomerische SMILES |

C[C@H]1C[C@H]2CN3C4=CC56CO[C@@]([C@@H]5[C@@]7([C@@]4(CCC3(C1)O2)C)CC(=O)OC7)([C@@H]([C@H]8[C@H]6CC(=CC8=O)C)C)O |

Kanonische SMILES |

CC1CC2CN3C4=CC56COC(C5C7(C4(CCC3(C1)O2)C)CC(=O)OC7)(C(C8C6CC(=CC8=O)C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.